molecular formula C13H11N3O5 B14204037 4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid CAS No. 922712-68-3

4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid

Cat. No.: B14204037
CAS No.: 922712-68-3
M. Wt: 289.24 g/mol
InChI Key: GQRMKYVMZAFTCP-UHFFFAOYSA-N
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Description

4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxy group, a nitrophenyl group, and a hydrazinyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-nitrophenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure the complete formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of raw materials, precise control of reaction conditions, and the use of advanced techniques such as chromatography to isolate and purify the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the nitrophenyl group may participate in redox reactions, generating reactive oxygen species that can induce cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both a hydroxy and a nitrophenyl group allows for diverse chemical modifications and applications in various fields of research .

Properties

CAS No.

922712-68-3

Molecular Formula

C13H11N3O5

Molecular Weight

289.24 g/mol

IUPAC Name

4-hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid

InChI

InChI=1S/C13H11N3O5/c17-12-6-5-8(13(18)19)7-10(12)15-14-9-3-1-2-4-11(9)16(20)21/h1-7,14-15,17H,(H,18,19)

InChI Key

GQRMKYVMZAFTCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NNC2=C(C=CC(=C2)C(=O)O)O)[N+](=O)[O-]

Origin of Product

United States

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